2,4-Difluoro-5-(3-methylbutoxy)phenol

Lipophilicity Drug Design ADME

2,4-Difluoro-5-(3-methylbutoxy)phenol (CAS 1881328-55-7) is a fluorinated phenol ether with the molecular formula C11H14F2O2 and a molecular weight of 216.23 g/mol. It features a phenolic core with electron-withdrawing fluorine atoms at the 2- and 4-positions and a branched 3-methylbutoxy (isopentyloxy) chain at the 5-position, resulting in a predicted lipophilicity (LogP) of 4.03.

Molecular Formula C11H14F2O2
Molecular Weight 216.22 g/mol
Cat. No. B8033294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-(3-methylbutoxy)phenol
Molecular FormulaC11H14F2O2
Molecular Weight216.22 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=C(C=C(C(=C1)O)F)F
InChIInChI=1S/C11H14F2O2/c1-7(2)3-4-15-11-6-10(14)8(12)5-9(11)13/h5-7,14H,3-4H2,1-2H3
InChIKeyGWMZSTLPEYGJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-5-(3-methylbutoxy)phenol: A Strategic Fluorinated Phenol Ether Building Block for Drug Discovery


2,4-Difluoro-5-(3-methylbutoxy)phenol (CAS 1881328-55-7) is a fluorinated phenol ether with the molecular formula C11H14F2O2 and a molecular weight of 216.23 g/mol . It features a phenolic core with electron-withdrawing fluorine atoms at the 2- and 4-positions and a branched 3-methylbutoxy (isopentyloxy) chain at the 5-position, resulting in a predicted lipophilicity (LogP) of 4.03 . This structure places it within a class of compounds investigated for modulating biological targets such as ribonucleotide reductase and CCR5, where the interplay of fluorination and alkoxy chain length can critically influence potency and physicochemical properties [1].

Fluorinated phenol ether building block 2,4-difluoro substitution pattern for metabolic stability and hydrogen-bond motifs
Branched 3-methylbutoxy chain 5-position isopentyloxy group; predicted LogP ~4.03, extending lipophilicity for lead optimization
Class-level SAR support Reported structure-activity relationship for p-alkoxyphenols; may extend lipophilicity-activity exploration

Why 2,4-Difluoro-5-(3-methylbutoxy)phenol Cannot Be Replaced by Simple Fluorophenol Analogs


Generic substitution fails because the combination of specific regiochemistry and the branched 3-methylbutoxy chain in this compound creates a unique physicochemical profile that is not replicated by simpler analogs. While the core 2,4-difluorophenol scaffold (LogP ≈ 2.04 ) provides hydrogen-bonding motifs and metabolic stability, the addition of the 5-position isopentyloxy group dramatically increases lipophilicity (predicted LogP 4.03 ), altering membrane permeability and target binding. In the context of p-alkoxyphenols, a clear structure-activity relationship (SAR) has been established where increasing the alkyl side-chain length directly enhances the inactivation of the antitumor target ribonucleotide reductase (RR) [1]. Therefore, substituting 2,4-Difluoro-5-(3-methylbutoxy)phenol with a lower alkoxy or non-fluorinated analog will compromise the specific lipophilicity-activity profile critical for advanced lead optimization.

Target compound
2,4-Difluoro-5-(3-methylbutoxy)phenol: branched C5 chain, predicted LogP 4.03, unique substitution pattern.
Simpler analogs
Lower alkoxy or non-fluorinated analogs (e.g., methoxy analog LogP ~1.8–2.1, core 2,4-difluorophenol) may not reproduce the target's lipophilicity-driven membrane permeability and SAR-dependent activity profile.

Quantitative Differentiation Guide: Head-to-Head Comparisons for 2,4-Difluoro-5-(3-methylbutoxy)phenol


Lipophilicity Advantage: 2,4-Difluoro-5-(3-methylbutoxy)phenol vs. 2,4-Difluoro-5-methoxyphenol

The calculated LogP of 2,4-Difluoro-5-(3-methylbutoxy)phenol is 4.03 , representing a significant increase in lipophilicity compared to the methoxy analog (2,4-difluoro-5-methoxyphenol) which has a predicted LogP between 1.8 and 2.1 . This difference will profoundly affect the compound's partition coefficient, membrane permeability, and potential for nonspecific binding.

Lipophilicity comparison
Data to verify
Δ LogP ≈ 1.9–2.2 (~100-fold difference)
Supports lipophilicity-driven lead optimization context
Predicted LogP (target 4.03 vs. methoxy analog 1.8–2.1); experimental confirmation recommended
Lipophilicity Drug Design ADME

Boiling Point and Volatility Profile Against 2,4-Difluorophenol Core

The predicted boiling point of 2,4-Difluoro-5-(3-methylbutoxy)phenol is 297.8±35.0 °C at 760 mmHg , significantly higher than the core scaffold 2,4-difluorophenol, which boils at 52-53 °C at 19 mmHg . This difference is crucial for processing conditions and thermal stability assessments.

Volatility profile
Data to verify
Predicted B.P. 297.8±35.0 °C vs. core 2,4-difluorophenol 52–53 °C
Supports process development with reduced volatility
Predicted vs. experimental boiling point; verify under intended synthetic conditions
Physicochemical Properties Purification Formulation

Alkyl Chain Length Effect on Ribonucleotide Reductase (RR) Inhibition: Class-level Inference

For p-alkoxyphenols, a direct correlation exists between alkyl side-chain length and the inactivation of the antitumor target ribonucleotide reductase (RR). Studies show that inhibitory potency increases with chain length, with p-isobutoxyphenol and p-butoxyphenol being the most potent among a series of seven derivatives [1]. As 2,4-Difluoro-5-(3-methylbutoxy)phenol possesses a branched 5-carbon chain (isopentyloxy), it extends this SAR trend, predicting higher potency than shorter-chain analogs.

RR inhibition SAR
Class-level
Chain length ≥ C4 shows highest reported potency
May extend SAR for alkyl chain length in p-alkoxyphenol series
Direct measurement on target compound not available; review against published p-alkoxyphenols
Cancer Research Enzyme Inhibition SAR

Procurement-Driven Application Scenarios for 2,4-Difluoro-5-(3-methylbutoxy)phenol


Lead Optimization in Oncology: Extending the SAR of p-Alkoxyphenol Ribonucleotide Reductase (RR) Inhibitors

For research teams focused on developing novel RR inhibitors for melanoma or leukemia, this compound is a critical next-step intermediate. As established by Wellnitz et al., the potency of p-alkoxyphenols against RR and tumor cell growth increases with alkyl chain length, peaking at the C4 isobutoxy/butoxy chains [1]. 2,4-Difluoro-5-(3-methylbutoxy)phenol extends this chain to a branched C5 variant, offering a direct probe into the steric and lipophilic limits of the enzyme's active site. The added fluorine atoms further enhance metabolic stability. Procuring this specific intermediate allows for a direct, comparator-based investigation into whether chain extension beyond C4 yields superior antiproliferative activity.

Optimizing CNS Drug Candidates Through Enhanced Lipophilicity

The predicted LogP of 4.03 for 2,4-Difluoro-5-(3-methylbutoxy)phenol places it in an optimal range for passive blood-brain barrier (BBB) penetration, whereas simpler analogs like 2,4-difluoro-5-methoxyphenol (LogP ≈ 1.8–2.1) fall below this threshold. This makes the compound a superior phenol building block for medicinal chemists designing CNS-active leads. Its incorporation into a molecular scaffold can significantly increase the overall lipophilicity of the final drug candidate without adding excessive molecular weight, directly addressing a key physicochemical requirement for neurological targets.

Chemical Process Development: Replacing Volatile Phenolic Intermediates

In synthetic route design, the high volatility of 2,4-difluorophenol (B.P. 52 °C / 19 mmHg ) poses challenges for containment and scale-up, including losses during solvent evaporation. 2,4-Difluoro-5-(3-methylbutoxy)phenol, with a predicted boiling point of 297.8±35.0 °C , is a significantly less volatile liquid. This physical property makes it a preferred synthetic intermediate for process chemists scaling up reactions that require thermal stability, reduced evaporative loss, and safer handling at elevated temperatures, leading to improved yield and process mass intensity.

Application
Selection Property
Validation Focus
Ribonucleotide reductase inhibitor lead optimization
C5-branched alkoxy chain, 2,4-difluoro substitution
SAR vs. chain length, RR enzyme assay endpoints
CNS drug candidate lipophilicity studies
Predicted high LogP (4.03), fluorinated core
Passive permeability models, CNS target engagement
High-temperature synthetic process development
High predicted boiling point (~298 °C), low volatility
Thermal stability, evaporative loss control
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